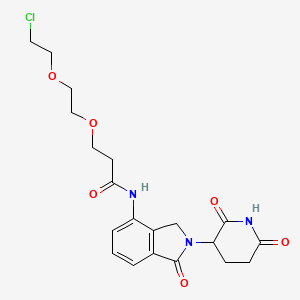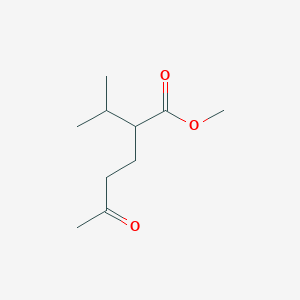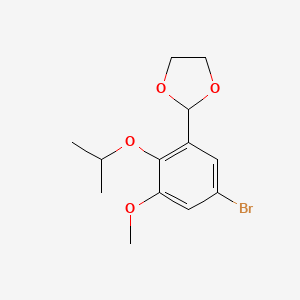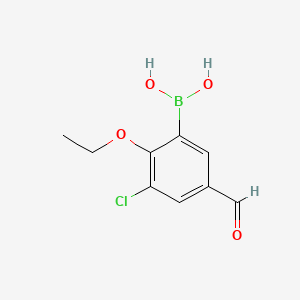
(3-Chloro-2-ethoxy-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-ethoxy-5-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, ethoxy, and formyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-ethoxy-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-ethoxy-5-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or tetrahydrofuran).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(3-Chloro-2-ethoxy-5-formylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, and this compound may be explored for its inhibitory effects on specific enzymes.
Industry: The compound can be used in the production of advanced materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-2-ethoxy-5-formylphenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reagent in various chemical reactions, including the Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step and enabling the formation of carbon-carbon bonds.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Ethoxyphenylboronic acid
Comparison: (3-Chloro-2-ethoxy-5-formylphenyl)boronic acid is unique due to the presence of multiple functional groups on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis. Compared to phenylboronic acid, the additional chloro, ethoxy, and formyl groups provide more sites for chemical modification and enable a broader range of applications. The compound’s unique structure also allows for selective reactions, making it a valuable tool in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H10BClO4 |
|---|---|
Molecular Weight |
228.44 g/mol |
IUPAC Name |
(3-chloro-2-ethoxy-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9-7(10(13)14)3-6(5-12)4-8(9)11/h3-5,13-14H,2H2,1H3 |
InChI Key |
LTWKXMLIWTZIHA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Cl)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


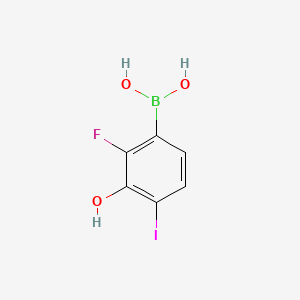
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
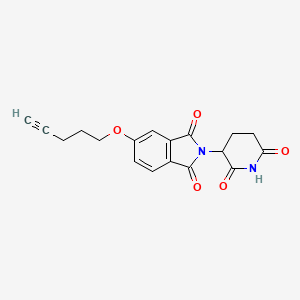



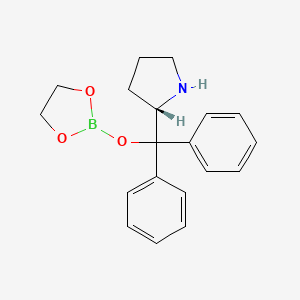
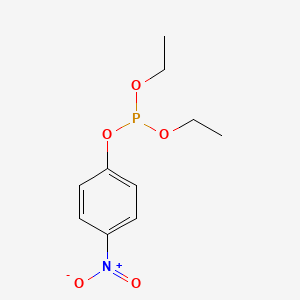

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
